molecular formula C6H9N3O3 B1672260 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol CAS No. 705-19-1

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

Cat. No.: B1672260
CAS No.: 705-19-1
M. Wt: 171.15 g/mol
InChI Key: RSXWJXPKLRYMHW-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Isometronidazole is a hypoxic cell sensitizer.

Mechanism of Action

Target of Action

Isometronidazole primarily targets anaerobic bacteria and protozoa . These organisms thrive in environments with low oxygen tension, making them susceptible to the action of Isometronidazole .

Mode of Action

It is believed that an intermediate in the reduction of isometronidazole, which is only produced by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of these organisms, thereby blocking nucleic acid synthesis .

Biochemical Pathways

Isometronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear whether the reduction (activation) of Isometronidazole contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and the formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Isometronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats after oral or intravenous administration . Only 20% of the dose found in the urine is accounted for by unchanged Isometronidazole. The two main oxidative metabolites of Isometronidazole are hydroxy and acetic acid metabolites .

Result of Action

The action of Isometronidazole results in the death of the targeted anaerobic bacteria and protozoa. The compound’s interaction with DNA and electron-transport proteins blocks nucleic acid synthesis, disrupting the normal functioning of these organisms and leading to their death .

Action Environment

The action of Isometronidazole is influenced by the oxygen tension in the environment. The compound is reductively activated under low oxygen tension, which is typical of the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy of Isometronidazole is enhanced in anaerobic conditions.

Biochemical Analysis

Biochemical Properties

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components . Additionally, this compound can bind to DNA, causing strand breaks and inhibiting DNA synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in cell damage and apoptosis. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . The compound also affects gene expression by modulating the activity of transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The compound can bind to enzymes and inhibit their activity, such as DNA polymerase, which is crucial for DNA replication . Additionally, the reduction of the nitro group in this compound generates reactive intermediates that can form covalent bonds with cellular macromolecules, leading to their inactivation . This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause cumulative cellular damage, leading to chronic effects such as persistent oxidative stress and inflammation . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression . At high doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects . These findings highlight the importance of careful dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 oxidases . The compound undergoes reduction and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, the compound can bind to transport proteins, facilitating its movement within the body . The distribution of this compound is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins . It can also localize to the mitochondria, leading to mitochondrial dysfunction and the production of reactive oxygen species . Post-translational modifications and targeting signals can influence the compound’s localization to specific cellular compartments .

Properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXWJXPKLRYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220766
Record name Isometronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-19-1
Record name Isometronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isometronidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WI2PRW4QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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